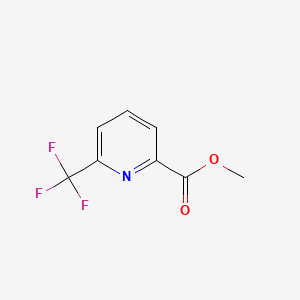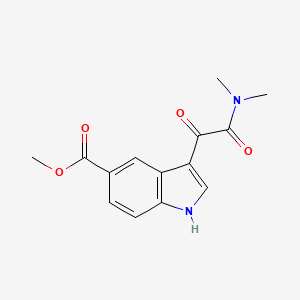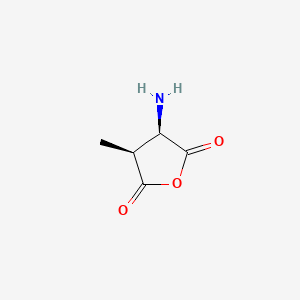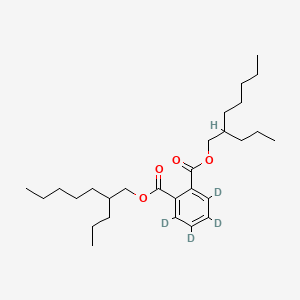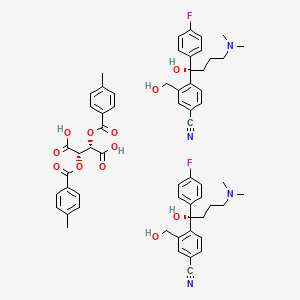
Okadaic Acid, Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid . It has been used as a response modifier in the study of large granular lymphocyte and T-cell biochemistry . In addition to inhibitive activities, it is a tumor promoter and has been used to study nitric oxide metabolism, apoptosis, cell cycle, and calcium signaling .
Aplicaciones Científicas De Investigación
Detection of Okadaic Acid in Environmental Samples : A study by Ramalingam et al. (2019) developed an electrochemical microfluidic biochip for detecting Okadaic acid (OA), utilizing phosphorene-gold nanocomposites and specific aptamers. This innovation is significant for on-farm assays in fishing units to detect OA, which is associated with digestive ailments like nausea and diarrhea when consumed (Ramalingam et al., 2019).
Structural Studies of Okadaic Acid : Daranas et al. (2004) reported that Okadaic acid can form a dimeric structure when complexed with potassium ion, a finding based on spectroscopic and conformational studies. This structural aspect is crucial for understanding the molecular interactions and mechanisms of OA (Daranas et al., 2004).
Reduction of Okadaic Acid Toxicity : Research by Murray et al. (2017) showed that pulsed light treatment can significantly reduce the toxicity of Okadaic acid, a dinoflagellate algal toxin. This finding is important for ecological, societal, and enterprise implications, especially for the prevention or reduction of algal contamination in fisheries and aquaculture industries (Murray et al., 2017).
Okadaic Acid as a Tumor Promoter : A study by Suganuma et al. (1988) found that Okadaic acid acts as a potent tumor promoter in mouse skin carcinogenesis. This discovery is significant for understanding the mechanisms of skin irritation and the induction of specific enzymes like ornithine decarboxylase (Suganuma et al., 1988).
Influence on Protein Phosphorylation and Metabolism : Haystead et al. (1989) reported that Okadaic acid stimulates protein phosphorylation in intact cells and influences various metabolic processes. This research highlights the role of protein phosphatases in cellular regulation and the effect of Okadaic acid on processes like glucose transport in adipocytes (Haystead et al., 1989).
Use as a Probe for Cellular Regulation : Cohen et al. (1990) emphasized the utility of Okadaic acid as a probe for identifying biological processes controlled through reversible protein phosphorylation. This application is crucial for understanding the cellular mechanisms regulated by protein phosphatases (Cohen et al., 1990).
Mecanismo De Acción
Target of Action
Okadaic Acid, Potassium Salt is a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These phosphatases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, PP1 and PP2A, by inhibiting their activity . This inhibition leads to an increase in the phosphorylation state of many cellular proteins . It has been observed to block insulin’s stimulation of glucose transport by inhibiting IRS-1 phosphorylation .
Biochemical Pathways
The inhibition of PP1 and PP2A by this compound affects various biochemical pathways. It induces hyperphosphorylation of tau, a protein that stabilizes microtubules, and in later stages causes Alzheimer’s disease (AD)-like pathology . The activation of major kinases, such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, in neurons is associated with AD pathology .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Hazards
Okadaic Acid, Potassium Salt can cause skin and eye irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Okadaic Acid, Potassium Salt has been suggested to play a potent probe for studying the various molecular, cellular, biochemical mechanisms, and neurotoxicity . It is known as a selective and potent inhibitor of serine/threonine phosphatases 1 and 2A . It induces hyperphosphorylation of tau in vitro and in vivo . It has been reported that Alzheimer’s disease (AD) is a complex multifactorial neurodegenerative disorder and hyperphosphorylated tau protein is a major pathological hallmark of AD . The reduced activity of phosphatases like, PP2A has been implicated in the brain of AD patients . OKA also induced inhibition of protein phosphatases cause neurofibrillary tangles (NFTs) like pathological changes and tau hyperphosphorylation seen in AD pathology . Therefore, there is a need to pay ample attention to MAPK kinase pathways in AD, and this compound can be a better tool to study cellular and molecular mechanisms for AD pathology .
Análisis Bioquímico
Biochemical Properties
Okadaic Acid, Potassium Salt: inhibits protein phosphatases 1 and 2A . It interacts with these enzymes, leading to changes in the phosphorylation state of many cellular proteins .
Cellular Effects
This compound: has been found to have significant effects on gut bacteria, including heavy fluctuations of dominant genera and significant changes in the mapped bacterial function genes . It also has various pathological properties, including cytotoxicity, genotoxicity, neurotoxicity, and tumor promotion .
Molecular Mechanism
The molecular mechanism of This compound involves its binding to protein phosphatases 1 and 2A, inhibiting their activity . This inhibition alters the phosphorylation state of many cellular proteins, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, This compound has been observed to cause changes in the composition and function of gut bacteria over time
Metabolic Pathways
This compound: is involved in the metabolism of gut bacteria . It has been found to be transformed into other metabolites like dinophysistoxin-2 (DTX-2) in the gut .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Okadaic Acid, Potassium Salt involves the conversion of Okadaic Acid to its potassium salt form.", "Starting Materials": [ "Okadaic Acid", "Potassium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Dissolve Okadaic Acid in methanol", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Evaporate the solvent to obtain the crude product", "Dissolve the crude product in acetone", "Add diethyl ether to the solution to precipitate the potassium salt of Okadaic Acid", "Filter the precipitate and wash it with diethyl ether", "Dry the product under vacuum to obtain Okadaic Acid, Potassium Salt" ] } | |
Número CAS |
155751-72-7 |
Fórmula molecular |
C44H67KO13 |
Peso molecular |
843.1 g/mol |
Nombre IUPAC |
potassium;2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+; |
Clave InChI |
UXRQUXBFVICHQJ-RRABGKBLSA-M |
SMILES isomérico |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
SMILES canónico |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


